2-((7-Bromoquinoxalin-2-yl)oxy)ethanol

Description

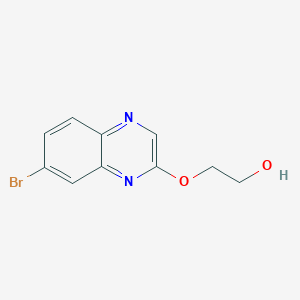

Structure

2D Structure

Propriétés

IUPAC Name |

2-(7-bromoquinoxalin-2-yl)oxyethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2O2/c11-7-1-2-8-9(5-7)13-10(6-12-8)15-4-3-14/h1-2,5-6,14H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGXHALVPEDVXQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=C(N=C2C=C1Br)OCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30732706 | |

| Record name | 2-[(7-Bromoquinoxalin-2-yl)oxy]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30732706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

705262-64-2 | |

| Record name | 2-[(7-Bromoquinoxalin-2-yl)oxy]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30732706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Activité Biologique

2-((7-Bromoquinoxalin-2-yl)oxy)ethanol is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. Quinoxaline derivatives are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological models, and potential therapeutic applications.

The compound this compound is characterized by the presence of a bromine atom on the quinoxaline ring, which may influence its biological activity. The structural formula can be represented as follows:

Physical and Chemical Properties:

| Property | Value |

|---|---|

| Molecular Weight | 252.10 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in DMSO |

| CAS Number | 705262-64-2 |

Research indicates that quinoxaline derivatives, including this compound, may exert their biological effects through several mechanisms:

- Receptor Modulation: The compound has been shown to interact with various receptors, potentially modulating inflammatory pathways.

- Inhibition of NF-κB Activity: Studies suggest that it can inhibit NF-κB signaling, which plays a crucial role in inflammation and immune responses .

- Cytokine Regulation: The compound may influence the secretion of pro-inflammatory cytokines, thereby reducing inflammation .

Biological Activity Studies

A variety of studies have assessed the biological activity of this compound in vitro and in vivo.

In Vitro Studies

In vitro assays have demonstrated that this compound can significantly reduce lipopolysaccharide (LPS)-induced NF-κB activity and cytokine release. Key findings include:

- Cell Lines Used: Human macrophage cell lines (e.g., THP-1).

- Assays Conducted: LDH secretion assay, cytokine ELISA.

Results Summary:

| Assay Type | Effect Observed |

|---|---|

| NF-κB Activity | Significant reduction (p < 0.01) |

| Cytokine Release | Decreased IL-6 and TNF-alpha levels (p < 0.05) |

In Vivo Studies

Animal models have further elucidated the therapeutic potential of this compound.

Case Study: Murine Model of Acute Inflammation

A study investigated the efficacy of this compound in a murine model of acute peritonitis:

- Dosage Administered: 10 mg/kg body weight.

- Outcome Measures: Reduction in paw swelling and inflammatory cell infiltration.

Results:

| Parameter | Control Group | Treatment Group |

|---|---|---|

| Paw Swelling (mm) | 5.0 ± 0.5 | 3.0 ± 0.4* |

| Infiltration (cells/µL) | 200 ± 20 | 100 ± 15* |

(*p < 0.05 indicates statistical significance compared to control)

Discussion

The findings from both in vitro and in vivo studies suggest that this compound possesses significant anti-inflammatory properties, potentially making it a candidate for further development as a therapeutic agent for inflammatory diseases.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural differences and similarities between 2-((7-Bromoquinoxalin-2-yl)oxy)ethanol and related ethanol derivatives:

| Compound Name | CAS Number | Aromatic System | Key Substituents | Potential Applications |

|---|---|---|---|---|

| This compound | Not provided | Quinoxaline | Bromine, ethoxy ethanol | Pharmaceuticals, Agrochemicals |

| 2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol | 9036-19-5 | Phenyl | Tetramethylbutyl, ethoxy ethanol | Surfactants, Industrial uses |

| Ethanol, 2-(nonylphenoxy)- | 27986-36-3 | Phenyl | Nonyl, ethoxy | Detergents, Emulsifiers |

| 5-Butylamino-2-[2-(dimethylamino)ethoxy]ethanol | Not provided | Benzoisoquinoline | Butylamino, dimethylamino ethoxy | Pharmaceutical research |

Key Observations:

Aromatic Systems: The quinoxaline core in this compound introduces two nitrogen atoms, enabling π-π stacking and hydrogen bonding, critical for biological interactions . In contrast, phenyl-based analogs (e.g., 9036-19-5) lack heteroatoms, reducing electronic complexity but enhancing hydrophobicity. The benzoisoquinoline system in 5-Butylamino-2-[2-(dimethylamino)ethoxy]ethanol () incorporates fused rings and amino groups, favoring interactions with biomolecules .

Substituent Effects: Bromine: The electron-withdrawing bromine in the target compound may enhance electrophilic substitution reactivity compared to bulky alkyl groups (e.g., tetramethylbutyl in 9036-19-5) . Alkyl Chains: Nonyl and tetramethylbutyl groups in phenyl-based analogs increase lipophilicity, making them suitable for surfactant applications .

Physicochemical Properties (Inferred)

- Solubility: The quinoxaline-bromo-ethoxyethanol structure likely exhibits moderate water solubility due to polar substituents, whereas phenyl derivatives with long alkyl chains (e.g., 27986-36-3) are more lipophilic . Amino-containing analogs () may form salts, enhancing aqueous solubility .

- Reactivity: Bromine in the target compound could serve as a leaving group in nucleophilic aromatic substitution, a feature absent in alkyl-substituted analogs . Ether linkages in all compounds provide stability against hydrolysis, but amino groups () introduce susceptibility to protonation or oxidation .

Méthodes De Préparation

General Synthetic Strategy

The synthesis of 2-((7-Bromoquinoxalin-2-yl)oxy)ethanol generally involves:

Step 1: Construction of the 7-bromoquinoxaline core

Starting from 4-bromo-2-nitroaniline or related brominated anilines, condensation with appropriate keto acids or diketones forms the quinoxaline ring system with bromine substitution at the 7-position.Step 2: Functionalization at the 2-position

Introduction of an oxyethanol substituent at the 2-position of the quinoxaline ring is typically achieved via nucleophilic substitution or etherification reactions involving ethylene glycol derivatives or haloethanol compounds.

Detailed Preparation Route and Reaction Conditions

A representative synthetic method is outlined in the patent CN112125889A, which, although focused on related quinoxaline intermediates, provides insight into the preparation of 7-bromoquinoxaline derivatives and their functionalization:

| Step | Description | Reagents & Conditions | Yield & Notes |

|---|---|---|---|

| 1 | Condensation of 4-bromo-2-nitroaniline with 4-bromo-3-oxo-butyric acid | Reflux in water at 100-110 °C for 4-5 h | 90% yield of intermediate 4-[(4-bromo-2-nitro)phenyl]amino-3-oxo-butyric acid |

| 2 | Reduction of nitro group and cyclization | Sodium dithionite, 45-55 °C, 4 h + heating at 80-90 °C for 8-10 h | 80.6% yield of 7-bromo-2-quinoxaline acetic acid |

| 3 | Oxidation and chlorination | Phosphorus oxychloride and N,N-dimethylformamide at 0 °C to room temp, then 90-100 °C for 4 h | 66.3% yield of 2-(7-bromo-quinoxaline-2-yl)malondialdehyde |

| 4 | Etherification/functionalization | Reaction with ethylene glycol derivatives under palladium-catalyzed conditions, cesium carbonate base, reflux overnight | 86.6% yield of functionalized quinoxaline derivative |

Summary Table of Preparation Methods

| Preparation Aspect | Methodology | Key Reagents | Conditions | Yield Range | Notes |

|---|---|---|---|---|---|

| Quinoxaline Core Formation | Condensation of bromoaniline with keto acid | 4-bromo-2-nitroaniline, 4-bromo-3-oxo-butyric acid | Reflux in water, 100-110 °C | ~90% | High-yielding, aqueous medium |

| Nitro Reduction & Cyclization | Sodium dithionite reduction | Sodium dithionite, water | 45-90 °C, 12-14 h total | ~80% | Forms quinoxaline acetic acid |

| Oxidation & Chlorination | POCl3, DMF mediated | Phosphorus oxychloride, DMF | 0-100 °C, 4-12 h | ~66% | Generates malondialdehyde intermediate |

| Etherification | Pd-catalyzed coupling with protected ethylene glycol | Pd(OAc)2, phosphine ligand, Cs2CO3 | Reflux, 12-24 h | ~87% | Requires protection/deprotection steps |

| Deprotection | Acid/base hydrolysis | Dilute acid/base | Mild heating | Variable | Yields final oxyethanol derivative |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-((7-Bromoquinoxalin-2-yl)oxy)ethanol, and how can purity be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution between 7-bromoquinoxalin-2-ol and ethylene oxide derivatives under basic conditions. For example, refluxing equimolar reactants in ethanol with a catalytic amount of glacial acetic acid improves yield . Purification involves recrystallization from a DMF-water mixture or column chromatography using silica gel and a gradient eluent (e.g., hexane:ethyl acetate). Purity ≥95% is achievable via HPLC with a C18 column and acetonitrile/water mobile phase .

Q. How should researchers characterize the structural and electronic properties of this compound?

- Methodological Answer :

- NMR : Use - and -NMR in deuterated DMSO or CDCl₃ to confirm substitution patterns and bromine positioning .

- Mass Spectrometry : High-resolution MS (HRMS) in ESI+ mode validates molecular weight and fragmentation patterns .

- FTIR : Identify key functional groups (e.g., C-O-C, C-Br) between 1000–1300 cm⁻¹ and 500–700 cm⁻¹, respectively .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

- Methodological Answer : The compound is sparingly soluble in water (~24 g/L at 20°C) but highly soluble in polar aprotic solvents (e.g., DMF, DMSO). Stability tests under UV light and varying pH (4–9) show degradation <5% over 72 hours when stored in amber vials at 4°C .

Advanced Research Questions

Q. How can mechanistic insights into the compound’s reactivity be obtained, particularly in cross-coupling reactions?

- Methodological Answer : Employ density functional theory (DFT) to model reaction pathways, focusing on bromine’s electrophilicity and the oxygen atom’s nucleophilic participation. Experimental validation via Suzuki-Miyaura coupling with aryl boronic acids under Pd(PPh₃)₄ catalysis in THF/water (3:1) at 80°C yields biaryl derivatives . Monitor intermediates using in-situ IR or stopped-flow NMR .

Q. What strategies are effective in resolving contradictions in biological activity data (e.g., cytotoxicity vs. therapeutic potential)?

- Methodological Answer :

- Dose-Response Analysis : Perform MTT assays across a concentration range (1 nM–100 µM) in cancer cell lines (e.g., HeLa, MCF-7) to identify IC₅₀ discrepancies .

- Metabolomic Profiling : Use LC-MS/MS to detect metabolite interference or off-target effects.

- Structural Analog Comparison : Benchmark against analogs like 2-((7-chloroquinoxalin-2-yl)oxy)ethanol to isolate bromine-specific effects .

Q. How can X-ray crystallography be applied to study this compound’s solid-state interactions?

- Methodological Answer : Grow single crystals via slow evaporation from ethanol. Collect diffraction data using MoKα radiation (λ = 0.71073 Å) and refine with SHELXL (e.g., R-factor <0.05). Analyze hydrogen bonding (e.g., O-H⋯N) and π-π stacking distances (3.4–3.6 Å) to correlate packing modes with stability .

Q. What methodologies assess the compound’s environmental impact and degradation pathways?

- Methodological Answer :

- Ecotoxicology : Follow OECD Guideline 201 for acute toxicity in Daphnia magna (48-hour exposure) .

- Photodegradation : Simulate sunlight using a xenon arc lamp and quantify breakdown products via GC-MS. Major pathways include debromination and quinoxaline ring oxidation .

Key Considerations for Researchers

- Contradictions : Discrepancies in cytotoxicity may arise from cell line-specific uptake mechanisms. Validate with flow cytometry .

- Advanced Tools : Use computational docking (AutoDock Vina) to predict binding to quinoxaline-targeted proteins (e.g., kinase inhibitors) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.